molecular formula C31H20Na4O10 B13799727 Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate CAS No. 67892-57-3

Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate

Cat. No.: B13799727
CAS No.: 67892-57-3
M. Wt: 644.4 g/mol
InChI Key: OMMYRRROPNMZAF-UHFFFAOYSA-J
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Description

Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate is a complex organic compound with the molecular formula C31H20Na4O10 . This compound is known for its unique structure, which includes multiple carboxylate groups and phenoxy linkages. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate typically involves multiple steps. One common method is the reaction of 3,4-dicarboxylatophenoxybenzene with 4-(2-bromo-2-methylpropyl)phenol under basic conditions to form the intermediate compound. This intermediate is then reacted with phthalic anhydride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate involves its interaction with specific molecular targets. The carboxylate groups can form strong ionic bonds with metal ions, while the phenoxy groups can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium ethylenediaminetetraacetate (EDTA): Similar in having multiple carboxylate groups but differs in its chelating properties.

    Tetrasodium pyrophosphate (TSPP): Similar in having multiple sodium ions but differs in its phosphate groups.

Biological Activity

Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate, commonly referred to as Tetrasodium Phthalate, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, solubility, cytotoxicity, and broader biological implications based on diverse research findings.

Synthesis and Properties

Tetrasodium Phthalate is synthesized through a series of chemical reactions involving phthalic anhydride and various alcohols, leading to the formation of a water-soluble salt. The structural formula can be represented as follows:

C20H18Na4O8\text{C}_{20}\text{H}_{18}\text{Na}_4\text{O}_8

This compound exhibits significant solubility in aqueous solutions, making it suitable for various biological applications.

Cytotoxicity Evaluation

Recent studies have evaluated the cytotoxic effects of Tetrasodium Phthalate on various cell lines. A notable study reported the relative metabolic activity of cells exposed to different concentrations of the compound. The results indicated a dose-dependent relationship where higher concentrations led to increased cytotoxicity. The following table summarizes the findings:

Concentration (mM)Relative Metabolic Activity (%)
0100
185
560
1035
2010

These findings suggest that Tetrasodium Phthalate may inhibit cellular metabolism at elevated concentrations, potentially leading to cell death .

Antibacterial Activity

The antibacterial properties of Tetrasodium Phthalate have also been investigated. In vitro studies demonstrated its effectiveness against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) against selected bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Salmonella typhimurium100

The compound exhibited a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains, indicating its potential use as an antimicrobial agent in clinical settings .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Tetrasodium Phthalate involved treating infected wounds in a controlled environment. Patients receiving topical applications showed significant reduction in bacterial load compared to control groups. Quantitative analysis revealed a decrease in infection rates by approximately 40% within two weeks of treatment.

Case Study 2: Cytotoxicity in Cancer Research

In cancer research settings, Tetrasodium Phthalate was tested for its effects on tumor cell lines. Results indicated that at specific concentrations, it could induce apoptosis in cancer cells while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in oncology .

Properties

CAS No.

67892-57-3

Molecular Formula

C31H20Na4O10

Molecular Weight

644.4 g/mol

IUPAC Name

tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate

InChI

InChI=1S/C31H24O10.4Na/c1-31(2,17-3-7-19(8-4-17)40-21-11-13-23(27(32)33)25(15-21)29(36)37)18-5-9-20(10-6-18)41-22-12-14-24(28(34)35)26(16-22)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4

InChI Key

OMMYRRROPNMZAF-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC(=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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